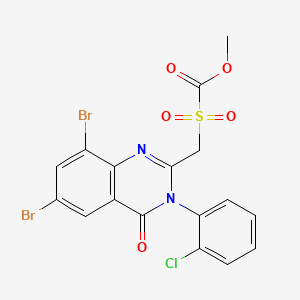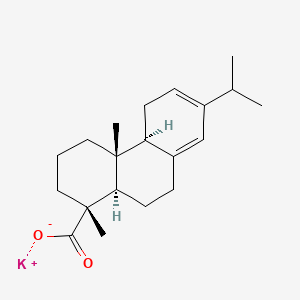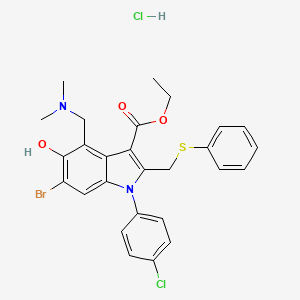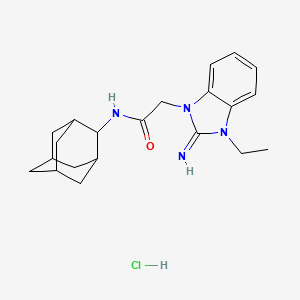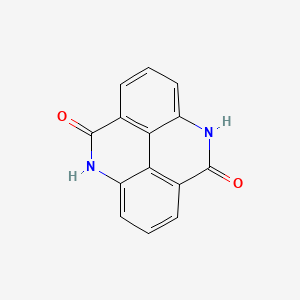
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- is a complex organic compound known for its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound using iron powder in an aqueous ammonium chloride solution, followed by heating and stirring . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using reagents like iron powder in the presence of ammonium chloride.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include iron powder, ammonium chloride, and various organic solvents. The reaction conditions often involve controlled temperatures and stirring to ensure complete and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the compound can yield diamino derivatives, which have different chemical and physical properties .
Applications De Recherche Scientifique
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- has several scientific research applications:
Organic Electronics: The compound is used as a building block for copolymers in organic solar cells, contributing to the development of high-efficiency photovoltaic devices.
Medicinal Chemistry: Its derivatives are studied for potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: The compound’s unique electronic properties make it suitable for use in various advanced materials.
Mécanisme D'action
The mechanism of action of Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to donate and accept electrons plays a crucial role in its function as a component of photovoltaic devices . In medicinal applications, its mechanism may involve the inhibition of specific enzymes or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,9-Dialkylpyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- 10-Alkoxy-4-alkylpyrido(2,3,4,5-lmn)phenanthridin-5-one
- 5,10-Dialkoxypyrido(2,3,4,5-lmn)phenanthridine
Uniqueness
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- stands out due to its specific electronic properties and structural features, which make it particularly suitable for applications in organic electronics and material science . Its ability to form stable derivatives with various functional groups further enhances its versatility and potential for diverse applications.
Propriétés
Numéro CAS |
727-48-0 |
|---|---|
Formule moléculaire |
C14H8N2O2 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C14H8N2O2/c17-13-7-3-1-5-9-11(7)12-8(14(18)15-9)4-2-6-10(12)16-13/h1-6H,(H,15,18)(H,16,17) |
Clé InChI |
YDQLDQRUVSNKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(=O)C4=C3C(=CC=C4)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


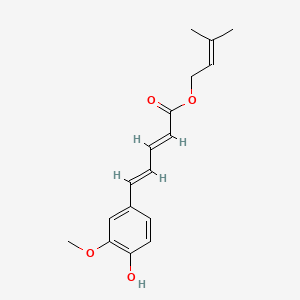
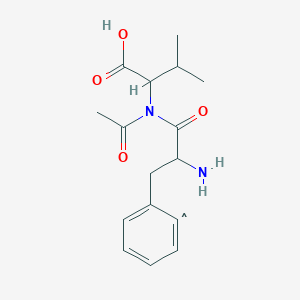
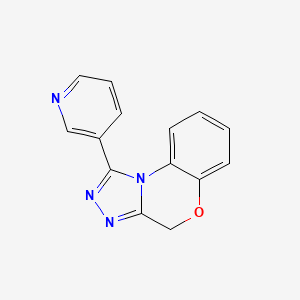

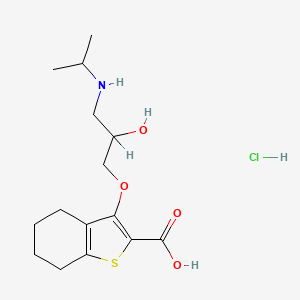
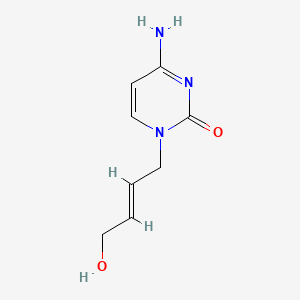

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

